4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride
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Overview
Description
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the desired substitution on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the modification of its functional groups.
Radical Reactions: The trifluoromethyl group can be introduced or modified through radical reactions, which are often catalyzed by transition metals or initiated by photochemical processes.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as tetramethylguanidine, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while radical reactions can introduce or modify trifluoromethyl groups.
Scientific Research Applications
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique chemical properties make it a valuable intermediate in the development of new drugs.
Agrochemicals: It is used in the synthesis of active ingredients for pesticides and herbicides.
Peptide Synthesis: The compound can be used as a reagent for the protection of carboxyl termini of peptides, aiding in their separation and purification.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, participating in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability through its electron-withdrawing effects. These interactions can modulate the compound’s biological activity and its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine hydrochloride: This compound lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.
3-(Trifluoromethyl)pyridine:
Uniqueness
4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, pharmaceuticals, and agrochemicals.
Properties
Molecular Formula |
C7H6Cl2F3N |
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Molecular Weight |
232.03 g/mol |
IUPAC Name |
4-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-3-5-1-2-12-4-6(5)7(9,10)11;/h1-2,4H,3H2;1H |
InChI Key |
PWVGLBKTBVXFPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCl)C(F)(F)F.Cl |
Origin of Product |
United States |
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